molecular formula C11H19Cl2N3O B1414472 2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361112-82-4

2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B1414472
CAS RN: 1361112-82-4
M. Wt: 280.19 g/mol
InChI Key: PSXPFKBXQJCTJX-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride is a chemical compound with the empirical formula C10H17Cl2N3O . It has a molecular weight of 266.17 . The compound is typically available in solid form .

Scientific Research Applications

Synthesis and Characterization

A key area of research involving pyrimidine derivatives, like 2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride, focuses on their synthesis and characterization. These compounds are known for a broad spectrum of biological activities, including anti-inflammatory properties. For instance, substituted 1,2,3,4-tetrahydropyrimidine derivatives have been synthesized and characterized by various methods (IR, 1H-NMR, MS, and elemental analysis) to evaluate their in-vitro anti-inflammatory activity. The results indicated potent anti-inflammatory activity, underscoring the importance of further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Pharmacological Applications

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. These activities make the pyrimidine core a promising scaffold for the development of new biologically active compounds. A systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a basis for the search for new highly effective and safe medicines (Chiriapkin, 2022).

Optoelectronic Materials

Research has also extended into the application of pyrimidine derivatives in optoelectronic materials. Functionalized quinazolines and pyrimidines, including 2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride, have been investigated for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-methyl-4-(3-methylpiperidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-8-13-9(6-10(15)14-8)11(2)4-3-5-12-7-11;;/h6,12H,3-5,7H2,1-2H3,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPFKBXQJCTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2(CCCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(3-methylpiperidin-3-yl)pyrimidin-4-ol dihydrochloride

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